molecular formula C9H11BN4O2 B14081148 (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14081148
M. Wt: 218.02 g/mol
InChI Key: WBEDBFBVIYSZER-UHFFFAOYSA-N
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Description

(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid to form the pyrazole ring . The pyrimidine ring can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine .

Industrial Production Methods

Industrial production methods for (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical and materials chemistry .

Scientific Research Applications

(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives with pyrazole and pyrimidine rings, such as:

Uniqueness

The uniqueness of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which can confer unique reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H11BN4O2

Molecular Weight

218.02 g/mol

IUPAC Name

[4-methyl-2-(4-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H11BN4O2/c1-6-3-12-14(5-6)9-11-4-8(10(15)16)7(2)13-9/h3-5,15-16H,1-2H3

InChI Key

WBEDBFBVIYSZER-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2C=C(C=N2)C)(O)O

Origin of Product

United States

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